[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-12(9-4-3-5-11(18)6-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQWMLJRTVRUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution and Coupling Reactions
A common approach is nucleophilic aromatic substitution (SNAr) on appropriately substituted pyridine derivatives, often facilitated by strong bases and polar aprotic solvents.
- Step A: Formation of key intermediate by nucleophilic aromatic substitution
For example, reaction of a 3-nitro-5-trifluoromethyl-substituted pyridine derivative with a nucleophile such as dimethylamine in the presence of bases like potassium carbonate or sodium hydride in solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) leads to substitution at the 2-position of the pyridine ring. - Step B: Reduction of nitro group to amino group
The nitro group on the phenyl ring can be reduced to an amino group using catalytic hydrogenation (H2 gas with Pd/C catalyst) or chemical reducing agents, yielding the 3-amino substituent.
This two-step sequence is supported by patent literature describing similar trifluoromethylated heteroaryl amines synthesis, emphasizing the use of polar aprotic solvents and bases to facilitate substitution, followed by catalytic hydrogenation for reduction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination or Buchwald-Hartwig amination is another method to introduce the dimethylamine group or to couple the aminophenyl moiety onto the pyridine ring.
- Starting from halogenated trifluoromethylpyridine derivatives, palladium catalysts with appropriate ligands enable the coupling with dimethylamine or aminophenyl precursors under controlled temperature and atmosphere.
- This method provides high selectivity and yields, crucial for preparing compounds with sensitive functional groups like amino and trifluoromethyl groups.
Thiocarbonyldiimidazole-Assisted Coupling
A related synthetic route involves thiocarbonyldiimidazole-assisted coupling of substituted pyridin-2-amines with aryl amines or piperazines to form carbothioamide intermediates, which can be converted into the desired amines after further transformations. Although this method is more commonly applied to piperazine derivatives, the underlying chemistry informs the preparation of related aminopyridine compounds.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Dimethylamine, base (K2CO3, NaH) | DMF, DMA, NMP | 40–100 °C | Polar aprotic solvents enhance reactivity |
| Nitro group reduction | H2 gas, Pd/C catalyst or chemical reductants | Ethanol, methanol or THF | Room temp to 50 °C | Hydrogenation preferred for clean reduction |
| Palladium-catalyzed coupling | Pd catalyst, ligands, dimethylamine or aminophenyl precursors | Toluene, dioxane, DMF | 60–110 °C | Requires inert atmosphere (N2 or Ar) |
| Thiocarbonyldiimidazole coupling | Thiocarbonyldiimidazole, substituted amines | DMSO, DMF | ~40 °C | Useful for carbothioamide intermediate |
Purification and Characterization
- Purification is typically achieved by column chromatography on silica gel using mixtures of cyclohexane/ethyl acetate or dichloromethane/methanol, depending on polarity.
- Characterization includes 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity.
- Typical 1H NMR signals for aromatic protons and dimethylamino groups are diagnostic, along with trifluoromethyl carbon signals in 13C NMR.
Summary Table of Key Literature Preparations
Research Findings and Considerations
- The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, affecting reactivity in substitution reactions.
- Bases such as potassium carbonate and sodium hydride are effective in promoting nucleophilic aromatic substitutions on trifluoromethylated pyridines.
- Catalytic hydrogenation is the preferred method for reducing nitro groups to amino groups due to mild conditions and high selectivity.
- Palladium-catalyzed couplings require careful ligand and solvent selection to avoid degradation of sensitive functional groups.
- Reaction optimization often involves balancing temperature, solvent polarity, and base strength to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyridine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine exhibit anticancer properties. For instance, derivatives of trifluoromethyl-substituted pyridines have been synthesized and tested for cytotoxicity against various cancer cell lines. A study reported that a related compound showed significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values ranging from 27.7 to 39.2 µM, while exhibiting low toxicity towards normal cells (IC50 > 100 µM) .
1.2 Anti-inflammatory Potential
The compound may also have applications in developing non-steroidal anti-inflammatory drugs (NSAIDs). Pyridine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By modifying the phenylamino group in these compounds, researchers aim to enhance their anti-inflammatory effects .
Materials Science
2.1 Synthesis of Functional Materials
The synthesis of trifluoromethyl-substituted ligands based on pyridine has been reported, showcasing the versatility of these compounds in creating functional materials for catalysis and organic electronics. A study demonstrated a one-step synthesis method for bis(5-(trifluoromethyl)pyridin-2-yl)amines, which can serve as precursors for advanced materials .
2.2 Coordination Chemistry
The unique electronic properties of trifluoromethyl groups can influence the coordination behavior of pyridine derivatives with metal ions. This property is crucial for developing new catalysts and sensors in coordination chemistry.
Analytical Chemistry
3.1 Derivatization Reagents
In analytical applications, derivatives of trifluoromethyl-substituted compounds are used as derivatization agents for amines in mass spectrometry. For example, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been utilized to derivatize biogenic amines, facilitating their detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method improves the sensitivity and specificity of amine analysis in complex matrices such as beverages.
3.2 NMR Analysis
Quantitative analysis using fluorine NMR has been enhanced by employing trifluoromethyl-substituted derivatives. The high sensitivity of fluorine NMR allows for the accurate determination of total amine content in samples without extensive purification processes .
Mechanism of Action
The mechanism of action of [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and dimethylamine groups can participate in hydrogen bonding and electrostatic interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- CAS Number : 1311279-91-0
- Molecular Formula : C₁₄H₁₄F₃N₃
- Molecular Weight : 281.28 g/mol .
Structural Features: This compound consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 5 and a dimethylamine (-N(CH₃)₂) group at position 2. The phenyl ring attached to position 3 of the pyridine contains an amino (-NH₂) group at its meta position.
Applications :
Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and bioactive molecules targeting central nervous system disorders .
Key structural analogs differ in substituent positions and functional groups on the phenyl or pyridine rings. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Position Effects: The 3-aminophenyl derivative (target compound) exhibits higher reactivity in coupling reactions compared to the 4-methoxyphenyl analog due to the electron-donating amino group . The 2-aminophenyl isomer (CAS 1311278-91-7) shows distinct steric effects, impacting binding affinity in kinase assays .
Trifluoromethyl Group Impact :
- All analogs retain the 5-CF₃ group on the pyridine ring, which improves metabolic stability and membrane permeability. However, the 4-methoxyphenyl variant (CAS 1311278-76-8) has a higher molecular weight (296.29 vs. 281.28) due to the methoxy group, slightly reducing solubility in polar solvents .
Biological Relevance: The target compound (1311279-91-0) is prioritized in drug discovery for its balanced lipophilicity (logP ~2.8 predicted) and hydrogen-bonding capacity . The 6-(2-{3-[3-(dimethylamino)propyl]-... derivative (BY7 ligand) demonstrates enhanced binding to kinase targets due to its extended alkyl chain, highlighting the importance of side-chain modifications .
Safety Profiles: The 4-methoxyphenyl analog (CAS 1311278-76-8) lacks explicit hazard data, whereas the 3-aminophenyl compound (1311279-91-0) requires stringent safety protocols due to its irritant properties .
Biological Activity
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, known by its CAS number 1311279-91-0, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14F3N3
- Molecular Weight : 281.28 g/mol
- CAS Number : 1311279-91-0
Biological Activity Overview
The compound exhibits several biological activities, including:
- Cholinesterase Inhibition : Potential use in treating Alzheimer's disease.
- Antichlamydial Activity : Efficacy against Chlamydia infections.
- Neuroprotective Effects : Implications for cognitive enhancement.
Cholinesterase Inhibition
Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.
Case Study: AChE and BChE Inhibition
In a comparative study, various derivatives were synthesized and screened for their inhibitory activity against AChE and BChE. The most potent derivative exhibited an IC50 value of 34.81 µM against AChE and 20.66 µM against BChE, significantly lower than the standard donepezil (IC50 = 0.079 µM for AChE) .
| Compound | IC50 (AChE) µM | IC50 (BChE) µM |
|---|---|---|
| Derivative 3m | 34.81 ± 3.71 | 20.66 ± 1.01 |
| Donepezil | 0.079 ± 0.05 | 10.6 ± 2.1 |
The presence of the trifluoromethyl group was noted to enhance binding affinity at the enzyme's active site, facilitating stronger interactions that lead to increased inhibition rates .
Antichlamydial Activity
The compound has also been tested for its activity against Chlamydia species, showcasing selective efficacy that may lead to the development of new therapeutic agents.
Study Findings
In a study assessing various derivatives for antichlamydial activity, those containing a trifluoromethyl group demonstrated significant activity compared to their counterparts lacking this substituent. The compound was found to be more effective than spectinomycin at comparable concentrations .
| Compound | Concentration (μg/mL) | Activity |
|---|---|---|
| Trifluoromethyl derivative | 128 | Superior to spectinomycin |
| Spectinomycin | ~128 | Reference |
The mechanism by which this compound exerts its effects is closely linked to its structural attributes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
